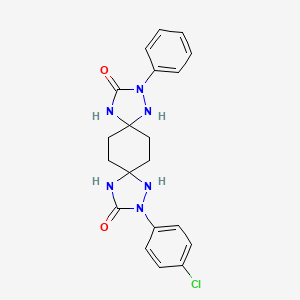![molecular formula C12H17BrClNS B2704105 N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride CAS No. 1803566-42-8](/img/structure/B2704105.png)
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 1803566-42-8 and a molecular weight of 322.7 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “N-(3-bromobenzyl)tetrahydro-2H-thiopyran-4-amine hydrochloride” and its InChI code is "1S/C12H16BrNS.ClH/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H" .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 322.7 .Scientific Research Applications
Advanced Oxidation Processes for Nitrogen-Containing Compounds
Bhat and Gogate (2021) reviewed the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, using advanced oxidation processes (AOPs). Given the structural relevance, N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride, a nitrogen-containing compound, may also be a candidate for similar degradation studies. AOPs have been effective in mineralizing resistant compounds, suggesting potential environmental or waste management applications for N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride by examining its degradation pathways, efficiency, and by-products (Bhat & Gogate, 2021).
Neurochemistry and Neurotoxicity Research
Research by McKenna and Peroutka (1990) into the neurochemistry and neurotoxicity of MDMA provides a framework for studying the effects of similar nitrogen-containing compounds on the central nervous system. Considering the structural specificity of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride, it could be interesting to explore its neurochemical behavior, potential therapeutic effects, or neurotoxicity in similar biomedical contexts (McKenna & Peroutka, 1990).
Biomolecule Immobilization and Cell Colonization
Siow et al. (2006) discussed plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization. This research avenue could be relevant for N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride in terms of surface functionalization or as a component in biomaterials, exploiting its chemical reactivity for biomedical or biotechnological applications (Siow et al., 2006).
Antimicrobial Activities of Nanoparticles
Sharma et al. (2009) reviewed the antimicrobial activities of silver nanoparticles synthesized via green methods. While N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is not directly mentioned, exploring its potential use in the synthesis or functionalization of nanoparticles for antimicrobial applications could be a novel research direction. Its chemical properties might interact synergistically with metallic nanoparticles, enhancing their biological activities (Sharma et al., 2009).
Pharmacological Effects of Chlorogenic Acid
Naveed et al. (2018) reviewed the diverse pharmacological effects of chlorogenic acid, a polyphenol with antioxidant, anti-inflammatory, and neuroprotective properties. Research into the pharmacological profile of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride, inspired by studies on structurally complex polyphenols, could uncover potential bioactive properties, contributing to the development of new therapeutic agents (Naveed et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]thian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBRBUOWRYKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

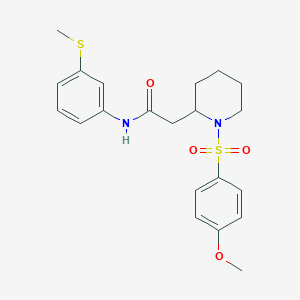
![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)


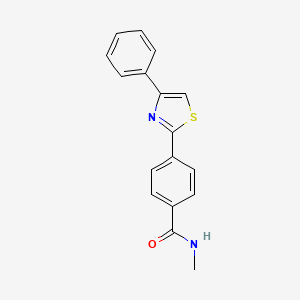

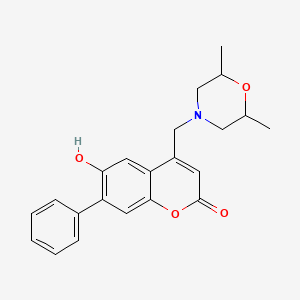
![3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2704035.png)
![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)
![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine](/img/structure/B2704039.png)
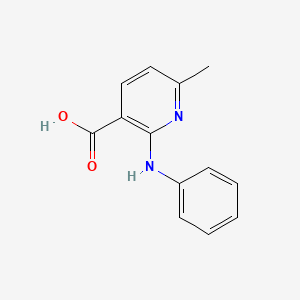
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)
